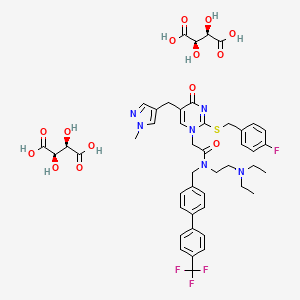

SB-435495 ditartrate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C46H52F4N6O14S |

|---|---|

Peso molecular |

1021.0 g/mol |

Nombre IUPAC |

N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C38H40F4N6O2S.2C4H6O6/c1-4-46(5-2)18-19-47(23-27-6-10-30(11-7-27)31-12-14-33(15-13-31)38(40,41)42)35(49)25-48-24-32(20-29-21-43-45(3)22-29)36(50)44-37(48)51-26-28-8-16-34(39)17-9-28;2*5-1(3(7)8)2(6)4(9)10/h6-17,21-22,24H,4-5,18-20,23,25-26H2,1-3H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t;2*1-,2-/m.11/s1 |

Clave InChI |

BCBWEOPNBBMTKX-WBPXWQEISA-N |

SMILES isomérico |

CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)CN3C=C(C(=O)N=C3SCC4=CC=C(C=C4)F)CC5=CN(N=C5)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

SMILES canónico |

CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)CN3C=C(C(=O)N=C3SCC4=CC=C(C=C4)F)CC5=CN(N=C5)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of SB-435495 and the TGF-β Signaling Inhibitor SB-431542

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial research indicates that the compound SB-435495 is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). It is highly probable that this has been confused with the similarly named compound, SB-431542 , which is a well-characterized and widely used inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway. This guide will first briefly cover the mechanism of action of SB-435495 and then provide a comprehensive, in-depth analysis of SB-431542, assuming the latter is the compound of primary interest for researchers in the field of signal transduction.

Part 1: SB-435495 - An Inhibitor of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)

SB-435495 is a potent, orally active, and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1] Lp-PLA2 is an enzyme that hydrolyzes oxidized phospholipids (B1166683) in low-density lipoproteins (LDL), generating pro-inflammatory products.[2] Inhibition of Lp-PLA2 is a therapeutic strategy being investigated for various vascular inflammatory conditions, including atherosclerosis.[3]

Core Mechanism of Action

The primary mechanism of action of SB-435495 is the direct inhibition of the enzymatic activity of Lp-PLA2.[1][4] By blocking this enzyme, SB-435495 prevents the generation of lysophosphatidylcholine (B164491) (LPC) and oxidized free fatty acids, which are known to contribute to endothelial dysfunction, inflammation, and the progression of atherosclerotic plaques.[2]

Quantitative Data

The following table summarizes the available quantitative data for SB-435495.

| Parameter | Value | Species/System | Reference |

| IC50 (Lp-PLA2) | 0.06 nM | Recombinant | |

| IC50 (Lp-PLA2) | 8.8 ± 1.3 nM | Brown Norway rat plasma | [4] |

| IC50 (CYP450 3A4) | 10 µM |

Part 2: SB-431542 - A Selective Inhibitor of the TGF-β Superfamily Type I Receptors

SB-431542 is a potent and selective small molecule inhibitor of the TGF-β superfamily type I activin receptor-like kinase (ALK) receptors.[1][5][6][7][8][9][10][11][12] Specifically, it targets ALK5 (the TGF-β type I receptor), ALK4 (the activin type I receptor), and ALK7 (the nodal type I receptor).[1][4][5][6][7][8][10][11][12] It is widely used in cell biology research to investigate the roles of the TGF-β signaling pathway in processes such as cell proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT).[1][4][6]

Core Mechanism of Action

The TGF-β signaling pathway is initiated by the binding of a TGF-β superfamily ligand to a type II receptor, which then recruits and phosphorylates a type I receptor.[12] This phosphorylation event activates the kinase domain of the type I receptor. The activated type I receptor, in turn, phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3 for the TGF-β/Activin/Nodal branch.[12]

SB-431542 acts as an ATP-competitive inhibitor of the kinase domains of ALK4, ALK5, and ALK7.[5][11][12] By binding to the ATP-binding pocket of these receptors, SB-431542 prevents the transfer of phosphate (B84403) from ATP to the R-Smads (Smad2 and Smad3).[5][10][11] This inhibition blocks the phosphorylation and subsequent activation of Smad2 and Smad3, preventing their association with the common-mediator Smad (Co-Smad), Smad4, and the translocation of the resulting complex to the nucleus to regulate target gene expression.[4]

Signaling Pathway Diagram

References

- 1. rndsystems.com [rndsystems.com]

- 2. SB-431542 | ALK5/TGF-β type I Receptor inhibitor | TargetMol [targetmol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. stemcell.com [stemcell.com]

- 7. SB 431542 |TGF-βRI (ALK5), ALK,ALK7 inhibitor | Hello Bio [hellobio.com]

- 8. SB-431542 - Wikipedia [en.wikipedia.org]

- 9. SB-431542 - MedChem Express [bioscience.co.uk]

- 10. Mechanism of SB431542 in inhibiting mouse embryonic stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. agscientific.com [agscientific.com]

An In-depth Technical Guide to the Lp-PLA2 Inhibition Pathway of SB-435495

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzymatic driver of inflammation within atherosclerotic plaques. By hydrolyzing oxidized low-density lipoprotein (oxLDL), Lp-PLA2 generates potent pro-inflammatory mediators, primarily lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids (oxNEFA). These molecules contribute to multiple stages of atherogenesis, including endothelial dysfunction, monocyte recruitment, and foam cell formation. SB-435495 is a potent, selective, and orally active inhibitor of Lp-PLA2. This guide details the mechanism of action of SB-435495, its inhibitory effects on the Lp-PLA2 pathway, and the downstream consequences for vascular inflammation. While specific data on the ditartrate salt form of SB-435495 is not publicly available, this document provides a comprehensive overview of the parent compound and its successor, darapladib (B1669826), to inform research and development in this therapeutic area. The clinical development of Lp-PLA2 inhibitors has faced challenges, with large-scale trials of darapladib failing to meet primary endpoints for reducing major adverse cardiovascular events. Understanding the preclinical data and the nuances of the Lp-PLA2 pathway remains critical for the future development of therapeutics targeting vascular inflammation.

The Lp-PLA2 Signaling Pathway in Atherosclerosis

Lp-PLA2, also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase.[1] In human circulation, approximately 80% of Lp-PLA2 is associated with low-density lipoprotein (LDL).[2] Within the arterial intima, LDL particles are susceptible to oxidative modification, forming oxLDL. Lp-PLA2 specifically hydrolyzes the oxidized phospholipids (B1166683) present on the surface of these oxLDL particles.[3]

This enzymatic action releases two key pro-inflammatory products: lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFA).[2] These molecules instigate a cascade of inflammatory events that are central to the progression of atherosclerosis:

-

Endothelial Dysfunction: Lyso-PC can impair endothelial function, a critical early step in atherosclerosis.[4]

-

Monocyte Recruitment and Macrophage Activation: Lyso-PC acts as a chemoattractant for monocytes, drawing them into the arterial wall.[5] Once in the intima, monocytes differentiate into macrophages.

-

Foam Cell Formation: Macrophages take up oxLDL, becoming lipid-laden foam cells, a hallmark of atherosclerotic plaques.

-

Inflammatory Cytokine Production: Lyso-PC and oxNEFA stimulate the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) from various vascular cells, further amplifying the inflammatory response.[5]

The inhibition of Lp-PLA2 by SB-435495 blocks the production of lyso-PC and oxNEFA, thereby attenuating these downstream inflammatory processes.

Figure 1. The Lp-PLA2 signaling pathway in atherosclerosis and the point of inhibition by SB-435495.

Quantitative Data for SB-435495 and Related Inhibitors

The following tables summarize the available quantitative data for SB-435495 and its clinically tested successor, darapladib. This data is essential for comparing the potency and efficacy of these compounds.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| SB-435495 | Recombinant Human Lp-PLA2 | 0.06 | Not Specified | |

| Darapladib (SB-480848) | Recombinant Human Lp-PLA2 | 0.25 | Enzymatic Assay (DNPG substrate) |

Table 2: In Vivo Efficacy in Animal Models

| Compound | Animal Model | Dose | Route | Effect | Reference |

| SB-435495 | Watanabe Heritable Hyperlipidemic (WHHL) Rabbit | 10 mg/kg | Oral (p.o.), single dose | Inhibition of plasma Lp-PLA2 | [1] |

| SB-435495 | Streptozotocin-diabetic Brown Norway Rats | 10 mg/kg/day for 28 days | Intraperitoneal (i.p.) | Suppression of blood-retinal barrier breakdown | [1] |

| Darapladib | Diabetic and Hypercholesterolemic Swine | Not Specified | Not Specified | Reduced development of advanced coronary atherosclerosis; reduced plaque area and necrotic core | |

| Darapladib | ApoE-deficient Mice | 50 mg/kg/day for 6 weeks | Oral (p.o.) | >60% inhibition of plasma Lp-PLA2 activity | |

| Darapladib | LDLR-deficient Mice | 50 mg/kg/day for 6 weeks | Oral (p.o.) | >60% inhibition of serum Lp-PLA2 activity; significant reduction in hs-CRP and IL-6 |

Table 3: Clinical Trial Outcomes for Darapladib

| Trial | Patient Population | Primary Endpoint | Result | Reference |

| STABILITY | Chronic coronary heart disease | Time to first occurrence of MACE (myocardial infarction, stroke, cardiovascular death) | Did not meet primary endpoint (relative risk reduction of 6%; p=0.199) | |

| SOLID-TIMI 52 | Acute coronary syndrome | Time to first occurrence of major coronary events (coronary heart disease death, myocardial infarction, urgent coronary revascularization) | Did not meet primary endpoint | [1] |

Detailed Experimental Protocols

In Vitro Lp-PLA2 Enzymatic Activity Assay (Colorimetric)

This protocol describes a common method for determining the inhibitory activity of a compound against Lp-PLA2 using a chromogenic substrate.

Materials:

-

Recombinant human Lp-PLA2

-

Test compound (e.g., SB-435495) dissolved in DMSO

-

Substrate: 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine (MNP)

-

Assay Buffer: HEPES, CHAPS hydrate, EDTA disodium (B8443419) salt, Sodium chloride, pH 7.4

-

96-well microtiter plates

-

Spectrophotometer capable of reading absorbance at 405-410 nm

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

-

Assay Plate Setup:

-

Add assay buffer to all wells.

-

Add the diluted test compound or vehicle control (DMSO) to the appropriate wells.

-

Add the recombinant human Lp-PLA2 enzyme solution to all wells except the blank.

-

-

Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the MNP substrate solution to all wells to start the reaction.

-

Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 405 nm over time. The rate of change in absorbance is proportional to the Lp-PLA2 activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Figure 2. General workflow for the in vitro Lp-PLA2 enzymatic assay.

Quantification of Lysophosphatidylcholine (Lyso-PC) by LC-MS/MS

This protocol outlines a general procedure for the quantification of lyso-PC species in plasma or cell culture supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Plasma or cell culture supernatant samples

-

Internal standards (e.g., deuterated lyso-PC species)

-

Solvents for extraction (e.g., methanol (B129727), methyl tert-butyl ether)

-

LC-MS/MS system with a suitable column (e.g., C18)

-

Mobile phases for chromatography

Procedure:

-

Sample Preparation:

-

Thaw plasma or supernatant samples on ice.

-

Add an internal standard mixture to each sample.

-

Perform a liquid-liquid extraction to separate the lipid fraction. A common method is the addition of methanol followed by methyl tert-butyl ether, vortexing, and centrifugation to separate the phases.

-

Collect the organic (lipid-containing) phase and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the different lipid species using a chromatographic gradient.

-

Detect and quantify the lyso-PC species using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion for most lyso-PC species is m/z 184.

-

-

Data Analysis:

-

Integrate the peak areas for each lyso-PC species and the internal standards.

-

Calculate the concentration of each lyso-PC species in the original sample by comparing its peak area to that of the corresponding internal standard and using a calibration curve.

-

Figure 3. General workflow for the quantification of lysophosphatidylcholine by LC-MS/MS.

Conclusion and Future Directions

SB-435495 is a highly potent inhibitor of Lp-PLA2 that effectively reduces the production of pro-inflammatory lipids in preclinical models. The targeting of Lp-PLA2 represents a rational therapeutic strategy for mitigating the inflammatory component of atherosclerosis. However, the clinical development of Lp-PLA2 inhibitors has been challenging, as evidenced by the outcomes of the STABILITY and SOLID-TIMI 52 trials with darapladib. These results suggest that while Lp-PLA2 is a valuable biomarker of cardiovascular risk, its inhibition alone may not be sufficient to significantly reduce major adverse cardiovascular events in broad patient populations with established coronary heart disease.

Future research in this area may focus on:

-

Identifying specific patient subpopulations who may derive a greater benefit from Lp-PLA2 inhibition.

-

Investigating the potential of Lp-PLA2 inhibitors in combination with other therapies that target different aspects of atherosclerosis.

-

Exploring the role of Lp-PLA2 in other inflammatory conditions beyond atherosclerosis.

This technical guide provides a comprehensive overview of the SB-435495 Lp-PLA2 inhibition pathway, offering valuable data and protocols for researchers and drug development professionals. A thorough understanding of the preclinical evidence and the clinical landscape is essential for advancing the development of novel anti-inflammatory therapies for cardiovascular disease.

References

- 1. US6828339B2 - Amlodipine salt forms and processes for preparing them - Google Patents [patents.google.com]

- 2. patents.justia.com [patents.justia.com]

- 3. researchgate.net [researchgate.net]

- 4. GB2546513A - Process of preparing active pharmaceutical ingredient salts - Google Patents [patents.google.com]

- 5. The discovery of SB-435495. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SB-435495 Ditartrate: A Potent Lp-PLA2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SB-435495 ditartrate, a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). The document details its chemical structure, mechanism of action, relevant signaling pathways, experimental protocols, and key quantitative data to support its use in research and drug development.

Chemical Structure and Properties

SB-435495 is a synthetic, small-molecule inhibitor belonging to the biphenyl (B1667301) and pyrimidinone classes of compounds.[1][2] The ditartrate salt is formed by the reaction of the basic SB-435495 molecule with two equivalents of tartaric acid. While the precise stereochemistry of the tartrate salt is not consistently specified in public literature, it is commonly formed with L-(+)-tartaric acid.

Chemical Structure of SB-435495 (Free Base):

-

SMILES: O=C(N(CCN(CC)CC)CC1=CC=C(C2=CC=C(C(F)(F)F)C=C2)C=C1)CN(C(SCC3=CC=C(F)C=C3)=N4)C=C(CC5=CN(C)N=C5)C4=O[3]

Chemical Structure of L-(+)-Tartaric Acid:

-

SMILES: C(C(C(=O)O)O)(C(=O)O)O[4]

The ditartrate salt is formed through an acid-base reaction where the acidic protons of the two carboxylic acid groups of two tartaric acid molecules protonate basic nitrogen atoms in the SB-435495 molecule, likely the diethylamino and/or the pyrimidinone nitrogens.

| Property | Value | Source |

| Molecular Formula (Free Base) | C38H40F4N6O2S | [3] |

| Molecular Weight (Free Base) | 720.82 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

Mechanism of Action

SB-435495 is a potent, selective, reversible, and non-covalent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[3][5] Lp-PLA2 is a key enzyme in the inflammatory cascade associated with atherosclerosis.[6][7] It is primarily associated with low-density lipoprotein (LDL) particles in the bloodstream.[6]

The primary mechanism of action of SB-435495 is the direct inhibition of the enzymatic activity of Lp-PLA2.[8] By blocking this activity, SB-435495 prevents the hydrolysis of oxidized phospholipids (B1166683) present on LDL particles into pro-inflammatory mediators, such as lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[7][9] These mediators are known to contribute to the development and progression of atherosclerotic plaques by promoting endothelial dysfunction, monocyte recruitment, and foam cell formation.[7][10]

Signaling Pathways

The inhibitory action of SB-435495 on Lp-PLA2 directly impacts the signaling pathways that contribute to vascular inflammation and atherosclerosis.

Quantitative Data

SB-435495 demonstrates high potency in inhibiting Lp-PLA2 activity. The following table summarizes key quantitative data for SB-435495.

| Parameter | Value | Assay Conditions | Source |

| IC50 (Lp-PLA2) | 0.06 nM | Recombinant human Lp-PLA2 | [3][5] |

| IC50 (CYP450 3A4) | 10 µM | - | [5] |

| In Vivo Efficacy | >60% inhibition of serum Lp-PLA2 activity | 50 mg/kg, oral, daily for 6 weeks in LDLR-deficient mice | [11] |

| In Vivo Efficacy | Effective suppression of blood-retinal barrier breakdown | 10 mg/kg, i.p., daily for 28 days in diabetic rats | [12][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving SB-435495.

In Vitro Lp-PLA2 Inhibition Assay (Fluorometric)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of SB-435495 against recombinant human Lp-PLA2.[1][14]

Materials:

-

Recombinant Human Lp-PLA2

-

Fluorogenic Lp-PLA2 substrate (e.g., a quenched PED6 analog)

-

Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4)

-

SB-435495

-

DMSO

-

Black, flat-bottom 96-well microplate

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of SB-435495 in DMSO. Perform serial dilutions to create a range of concentrations.

-

Assay Setup:

-

Add assay buffer to all wells.

-

Add the diluted SB-435495 solutions or vehicle (DMSO) to the respective wells.

-

Add the recombinant Lp-PLA2 enzyme solution to all wells except the blank.

-

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

-

Measurement: Immediately measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Normalize the rates to the vehicle control (100% activity). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Efficacy Study in a Mouse Model of Atherosclerosis

This protocol outlines a general procedure to evaluate the in vivo efficacy of SB-435495 in a mouse model of atherosclerosis, such as LDLR-deficient mice.[11]

Animals:

-

LDLR-deficient (LDLR-/-) mice

Procedure:

-

Animal Model: Use LDLR-/- mice, which are prone to developing atherosclerosis.

-

Diet: Feed the mice a high-fat or Western-type diet to induce hypercholesterolemia and accelerate atherosclerosis development.

-

Treatment:

-

Divide the mice into a vehicle control group and a treatment group.

-

Administer SB-435495 (e.g., 50 mg/kg) or vehicle orally once daily for a specified period (e.g., 6 weeks).

-

-

Sample Collection: At the end of the treatment period, collect blood samples for lipid profiling and measurement of Lp-PLA2 activity. Euthanize the mice and perfuse the vasculature.

-

Atherosclerotic Plaque Analysis:

-

Dissect the aorta and perform en face analysis by staining with Oil Red O to quantify the total atherosclerotic lesion area.

-

Alternatively, perform histological analysis of aortic root sections to assess plaque size and composition.

-

-

Gene Expression Analysis: Isolate RNA from aortic tissue to analyze the expression of inflammatory markers (e.g., MCP-1, VCAM-1, ICAM-1) by quantitative RT-PCR.[11]

-

Data Analysis: Compare the plaque area, lipid levels, Lp-PLA2 activity, and gene expression between the treatment and vehicle control groups using appropriate statistical tests.

Conclusion

This compound is a highly potent and selective inhibitor of Lp-PLA2. Its ability to block the production of pro-inflammatory mediators makes it a valuable tool for investigating the role of Lp-PLA2 in cardiovascular diseases and a potential therapeutic candidate. The information and protocols provided in this guide are intended to facilitate further research and development in this area.

References

- 1. benchchem.com [benchchem.com]

- 2. Tartaric Acid | Fisher Scientific [fishersci.be]

- 3. medchemexpress.com [medchemexpress.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lp-PLA2 Inhibition—The Atherosclerosis Panacea? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]

- 9. benchchem.com [benchchem.com]

- 10. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Lipoprotein-associated phospholipase A2 (Lp-PLA2) as a therapeutic target to prevent retinal vasopermeability during diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Discovery and Development of SB-435495: A Potent Lp-PLA2 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SB-435495 is a potent, selective, and orally active inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathogenesis of inflammatory diseases, including atherosclerosis and diabetic retinopathy. This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and preclinical development of SB-435495. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade associated with cardiovascular and retinal diseases. It hydrolyzes oxidized phospholipids (B1166683) on low-density lipoproteins (LDL), leading to the production of pro-inflammatory mediators such as lysophosphatidylcholine (B164491) (LPC) and oxidized non-esterified fatty acids. These products contribute to endothelial dysfunction, macrophage activation, and vascular inflammation. Consequently, the inhibition of Lp-PLA2 has emerged as a promising therapeutic strategy for mitigating these pathological processes. SB-435495 was developed as a potent and selective inhibitor of Lp-PLA2, and its preclinical evaluation has demonstrated significant potential in relevant disease models.

Discovery and Chemical Structure

SB-435495 was identified through a medicinal chemistry program aimed at developing small molecule inhibitors of Lp-PLA2. The core chemical structure of SB-435495 is based on a 1-(biphenylmethylacetamido)-pyrimidone scaffold. The introduction of a functionalized amido substituent led to a series of inhibitors with sub-nanomolar potency.[1] SB-435495, specifically designated as the diethylaminoethyl derivative 32 in the discovery publication, was selected for further development due to its potent inhibitory activity and promising developability properties.[1]

Mechanism of Action

SB-435495 is a reversible, non-covalent inhibitor of Lp-PLA2.[2] By binding to the active site of the enzyme, it prevents the hydrolysis of oxidized phospholipids, thereby reducing the production of pro-inflammatory mediators. This mechanism has been shown to be effective in various preclinical models of inflammation-driven diseases.

Signaling Pathway

The inhibition of Lp-PLA2 by SB-435495 interrupts a critical inflammatory signaling pathway. In the context of diabetic retinopathy, Lp-PLA2 activity contributes to the breakdown of the blood-retinal barrier (BRB). The enzymatic product of Lp-PLA2, lysophosphatidylcholine (LPC), induces vascular permeability through a mechanism that involves the vascular endothelial growth factor receptor 2 (VEGFR2).[3][4] By blocking Lp-PLA2, SB-435495 effectively reduces the levels of LPC, leading to the suppression of VEGFR2-mediated vascular leakage.[3][4]

Quantitative Data

The following tables summarize the key quantitative data for SB-435495 from in vitro and in vivo studies.

Table 1: In Vitro Potency of SB-435495

| Parameter | Value | Enzyme Source | Assay Type | Reference |

| IC50 | 0.06 nM | Recombinant Human Lp-PLA2 | Enzymatic Assay | [2][5] |

| IC50 | 10 µM | CYP450 3A4 | Enzymatic Assay | [2] |

| Black Membrane Permeability | 0.017 cm/h | --- | --- | [2] |

Table 2: In Vivo Efficacy of SB-435495 in a Rat Model of Diabetic Retinopathy

| Animal Model | Dose & Administration | Treatment Duration | Key Finding | Reference |

| Streptozotocin-induced diabetic Brown Norway rats | 10 mg/kg; intraperitoneal (i.p.); daily | 28 days | Effectively suppressed blood-retinal barrier breakdown | [2] |

Experimental Protocols

In Vitro Lp-PLA2 Inhibition Assay

This protocol describes a common enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of SB-435495 against Lp-PLA2.

Materials:

-

Recombinant human Lp-PLA2

-

SB-435495

-

Chromogenic substrate (e.g., 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine)

-

Assay Buffer (e.g., HEPES, CHAPS, EDTA, NaCl)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of SB-435495 in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.

-

Enzyme Preparation: Dilute the recombinant human Lp-PLA2 in the assay buffer to the desired working concentration.

-

Assay Reaction:

-

Add a small volume of the diluted SB-435495 solutions to the wells of a 96-well plate. Include a vehicle control (solvent only).

-

Add the diluted Lp-PLA2 enzyme to each well and incubate to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the chromogenic substrate solution to each well.

-

-

Data Acquisition: Monitor the increase in absorbance at the appropriate wavelength (e.g., 405-410 nm) over time using a spectrophotometer. This reflects the rate of substrate hydrolysis.

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Normalize the reaction rates to the vehicle control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vivo Model of Diabetic Retinopathy in Rats

This protocol outlines the key steps for evaluating the efficacy of SB-435495 in a streptozotocin (B1681764) (STZ)-induced diabetic rat model.

Materials:

-

Male Brown Norway rats

-

Streptozotocin (STZ)

-

Citrate (B86180) buffer (pH 4.5)

-

SB-435495

-

Vehicle for SB-435495

-

Evans blue dye

-

Anesthetic

-

Perfusion solution (e.g., saline, paraformaldehyde)

Procedure:

-

Induction of Diabetes:

-

Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 65 mg/kg) dissolved in cold citrate buffer to induce hyperglycemia.

-

Monitor blood glucose levels to confirm the diabetic state (e.g., >250 mg/dL).

-

-

Treatment:

-

After a period of established diabetes (e.g., 4 weeks), randomly assign diabetic rats to a treatment group (SB-435495, 10 mg/kg/day, i.p.) and a vehicle control group.

-

Administer daily treatments for the specified duration (e.g., 28 days).

-

-

Assessment of Blood-Retinal Barrier (BRB) Permeability:

-

At the end of the treatment period, anesthetize the rats.

-

Inject Evans blue dye intravenously. The dye binds to albumin and will extravasate into the retinal tissue if the BRB is compromised.

-

Allow the dye to circulate for a defined period (e.g., 2 hours).

-

Perfuse the animals with saline to remove the dye from the vasculature, followed by a fixative (e.g., paraformaldehyde).

-

-

Quantification of Retinal Vascular Leakage:

-

Enucleate the eyes and dissect the retinas.

-

Quantify the extravasated Evans blue dye in the retinal tissue using one of the following methods:

-

Spectrophotometry: Homogenize the retina in a solvent (e.g., formamide) to extract the dye and measure its absorbance.

-

Fluorescence Microscopy: Prepare retinal flat mounts or cross-sections and visualize the extravasated dye using a fluorescence microscope.

-

-

-

Data Analysis: Compare the amount of Evans blue leakage between the SB-435495-treated group and the vehicle-treated group to determine the effect of the inhibitor on BRB integrity.

Synthesis

The synthesis of SB-435495 is described in the Bioorganic & Medicinal Chemistry Letters article detailing its discovery. The key steps involve the formation of the 1-(biphenylmethylacetamido)-pyrimidone core, followed by the introduction of the diethylaminoethyl functionalized amido substituent. A general representation of the synthetic approach is depicted below.

A detailed, step-by-step synthetic scheme for compound 32 (SB-435495) from the primary literature would be required for laboratory replication.

Conclusion

SB-435495 is a highly potent inhibitor of Lp-PLA2 that has demonstrated significant efficacy in preclinical models of inflammatory disease, particularly in the context of diabetic retinopathy. Its ability to suppress blood-retinal barrier breakdown highlights its potential as a therapeutic agent for this condition. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in the further investigation of SB-435495 and the broader field of Lp-PLA2 inhibition. Further studies to fully characterize its pharmacokinetic profile and to evaluate its efficacy and safety in more advanced preclinical models are warranted.

References

- 1. The discovery of SB-435495. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Lipoprotein-associated phospholipase A2 (Lp-PLA2) as a therapeutic target to prevent retinal vasopermeability during diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. benchchem.com [benchchem.com]

SB-435495 Ditartrate: A Selective Inhibitor of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase.[1] This enzyme is primarily produced by inflammatory cells, including macrophages, T-cells, and mast cells.[1][2] In circulation, approximately 80% of Lp-PLA2 is associated with low-density lipoprotein (LDL), with the remainder bound to high-density lipoprotein (HDL).[3][4] Lp-PLA2 plays a significant role in the pathology of atherosclerosis by hydrolyzing oxidized phospholipids (B1166683) on LDL particles.[5] This hydrolysis generates pro-inflammatory and pro-atherogenic products, namely lysophosphatidylcholine (B164491) (Lyso-PC) and oxidized non-esterified fatty acids (OxNEFA).[1][2] These products contribute to endothelial dysfunction, stimulate the production of cytokines like TNF-α and IL-6, and attract macrophages to the arterial intima, promoting the development and instability of atherosclerotic plaques.[2][3] Elevated levels of Lp-PLA2 are independently associated with an increased risk of cardiovascular events, making it a key therapeutic target.[6][7]

SB-435495 is a potent, selective, reversible, and orally active non-covalent inhibitor of the Lp-PLA2 enzyme.[8][9][10] Its development was aimed at directly targeting the inflammatory cascade mediated by Lp-PLA2 within the vascular wall. By inhibiting Lp-PLA2, SB-435495 reduces the generation of harmful inflammatory mediators, presenting a focused therapeutic strategy for atherosclerosis and other vascular inflammatory conditions.[5][6]

Mechanism of Action

SB-435495 functions through the direct and selective inhibition of the Lp-PLA2 enzyme.[5] As a reversible, non-covalent inhibitor, it binds to the enzyme's active site, preventing the hydrolysis of its substrates, particularly oxidized phospholipids on LDL particles.[8][9] This blockade effectively halts the downstream production of Lyso-PC and OxNEFA, thereby mitigating the inflammatory responses they induce.[1][2] Research has shown that in addition to its primary inhibitory action, SB-435495 can also increase the expression of AMP-activated protein kinase (AMPKα), a key regulator of cellular energy homeostasis, which may contribute to its protective effects on endothelial function.[8][9]

Quantitative Pharmacological Data

The potency, selectivity, and in vivo activity of SB-435495 have been characterized in various studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Potency of SB-435495

| Target Enzyme | IC50 Value | Description |

|---|

| Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) | 0.06 nM | Demonstrates high-potency inhibition of the primary target enzyme.[8][9] |

Table 2: In Vitro Selectivity Profile of SB-435495

| Off-Target Enzyme | IC50 Value | Description |

|---|

| Cytochrome P450 3A4 (CYP450 3A4) | 10 µM | Indicates high selectivity for Lp-PLA2, with significantly lower potency against a major drug-metabolizing enzyme.[8][9] |

Table 3: Summary of In Vivo Experimental Data for SB-435495

| Animal Model | Dosage & Administration | Key Findings |

|---|---|---|

| Watanabe Heritable Hyperlipidemic (WHHL) Rabbit | 10 mg/kg; single oral (p.o.) dose | Demonstrated effective inhibition of plasma Lp-PLA2 activity.[8][9] |

| Streptozotocin-Diabetic Brown Norway Rats | 10 mg/kg; daily intraperitoneal (i.p.) injection for 28 days | Effectively suppressed blood-retinal barrier (BRB) breakdown, a complication of diabetic retinopathy.[8][9][11] |

| oxLDL-exposed Human Umbilical Vein Endothelial Cells (HUVECs) | 5 µM; 24-72 hours | Inhibited Lp-PLA2 protein expression, increased cell viability, increased nitric oxide (NO) expression, and decreased endothelin-1 (B181129) (ET-1) expression.[8][9] |

Signaling Pathways and Inhibition

Lp-PLA2 is a critical enzyme in the inflammatory pathway of atherosclerosis. Its inhibition by SB-435495 directly interrupts this cascade.

Caption: The pro-inflammatory signaling pathway of Lp-PLA2 in atherosclerosis.

Caption: Inhibition of the Lp-PLA2 pathway by SB-435495.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. The following sections describe representative protocols for evaluating SB-435495.

In Vitro Lp-PLA2 Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of SB-435495 against recombinant Lp-PLA2.

-

Reagents and Materials:

-

Recombinant human Lp-PLA2 enzyme.

-

Substrate: A suitable chromogenic or fluorogenic phospholipid substrate (e.g., 1-O-(4-nitrophenyl)phosphorylcholine).

-

Assay Buffer: Tris-HCl or similar buffer at physiological pH, containing necessary co-factors if required.

-

SB-435495 ditartrate, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

96-well microplate.

-

Microplate reader capable of detecting the product of substrate hydrolysis.

-

-

Procedure:

-

Prepare serial dilutions of the SB-435495 stock solution in the assay buffer to create a range of inhibitor concentrations.

-

Add a fixed volume of the recombinant Lp-PLA2 enzyme solution to each well of the microplate.

-

Add the serially diluted SB-435495 solutions to the respective wells. Include control wells with solvent only (no inhibitor) and wells with no enzyme (background control).

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

-

Initiate the enzymatic reaction by adding the phospholipid substrate to all wells.

-

Monitor the rate of product formation by measuring the change in absorbance or fluorescence over time using the microplate reader.

-

Calculate the percentage of inhibition for each concentration of SB-435495 relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

In Vivo Assessment of Blood-Retinal Barrier (BRB) Permeability in Diabetic Rats

This protocol, based on published studies, describes how to assess the in vivo efficacy of SB-435495 in a disease model.[11]

-

Animal Model:

-

Induce diabetes in Brown Norway rats via a single intraperitoneal injection of streptozotocin (B1681764) (STZ).

-

Confirm diabetes by measuring blood glucose levels; only animals with sustained hyperglycemia are used.

-

-

Drug Administration:

-

After a set period of diabetes (e.g., several weeks), begin treatment.

-

Administer SB-435495 daily via intraperitoneal (i.p.) injection at a dose of 10 mg/kg for 28 days.[11]

-

A control group of diabetic rats receives vehicle injections.

-

-

Permeability Assay (Evans Blue Method):

-

At the end of the treatment period, anesthetize the rats.

-

Inject Evans blue dye, which binds to serum albumin, intravenously.

-

Allow the dye to circulate for a defined period (e.g., 2 hours).

-

Perfuse the animals with saline to remove intravascular dye.

-

Enucleate the eyes and carefully dissect the retinas.

-

Extract the extravasated Evans blue dye from the retinal tissue using a solvent like formamide.

-

Quantify the amount of extracted dye by measuring its absorbance with a spectrophotometer.

-

Compare the amount of dye leakage in the retinas of SB-435495-treated rats to that in the vehicle-treated control group to determine the effect on BRB permeability.

-

Experimental Workflows

Visualizing the workflow of experimental protocols can clarify complex procedures.

Caption: Workflow for the in vitro Lp-PLA2 inhibition assay.

Caption: Workflow for the in vivo blood-retinal barrier permeability study.

Conclusion

This compound is a highly potent and selective inhibitor of Lp-PLA2, an enzyme causally linked to the progression of atherosclerosis and other vascular inflammatory conditions.[6][8][9] Through its direct, non-covalent inhibition of Lp-PLA2, it effectively blocks the generation of pro-inflammatory lipids, thereby reducing vascular inflammation and endothelial dysfunction.[8][9] The quantitative data demonstrate its sub-nanomolar potency and excellent selectivity, while in vivo studies have confirmed its efficacy in relevant disease models, such as suppressing blood-retinal barrier breakdown in diabetic rats.[8][11] The detailed protocols and workflows provided herein offer a guide for further research into SB-435495 and the broader field of Lp-PLA2 inhibition as a promising therapeutic strategy for cardiovascular and inflammatory diseases.

References

- 1. Lp-PLA2 Inhibition—The Atherosclerosis Panacea? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phospholipase A2 is an Inflammatory Predictor in Cardiovascular Diseases: Is there any Spacious Room to Prove the Causation? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The discovery of SB-435495. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lipoprotein-associated phospholipase A2 (Lp-PLA2) as a therapeutic target to prevent retinal vasopermeability during diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Profile of SB-435495 Ditartrate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-435495 ditartrate is a potent and selective, reversible, non-covalent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and the pathogenesis of various diseases, including atherosclerosis and diabetic retinopathy.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of SB-435495, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to support further research and development efforts.

Core Pharmacological Properties

SB-435495 exhibits sub-nanomolar potency in inhibiting recombinant human Lp-PLA2.[3] Its mechanism of action centers on the prevention of the hydrolysis of oxidized phospholipids (B1166683) by Lp-PLA2, thereby reducing the generation of pro-inflammatory mediators such as lysophosphatidylcholine (B164491) (LPC) and oxidized non-esterified fatty acids.

Quantitative Data Summary

The following tables summarize the available quantitative data for SB-435495.

| Parameter | Value | Assay Type | Reference |

| IC50 (Lp-PLA2) | 0.06 nM | Not Specified | [1][2][4] |

| IC50 (CYP450 3A4) | 10 µM | Not Specified | [1][2] |

| Membrane Permeability | 0.017 cm/h | Black Lipid Membrane | [1][2] |

Table 1: In Vitro Inhibitory Activity and Permeability of SB-435495.

| Species | Dose | Route of Administration | Effect | Reference |

| WHHL Rabbit | 10 mg/kg | Oral (p.o.), single dose | Inhibition of plasma Lp-PLA2 | [1][2] |

| Brown Norway Rat | 10 mg/kg | Intraperitoneal (i.p.), daily for 28 days | Suppression of blood-retinal barrier breakdown in streptozotocin-induced diabetes | [1][2] |

Table 2: In Vivo Efficacy of SB-435495.

Signaling Pathways

The primary signaling pathway modulated by SB-435495 is the Lp-PLA2-mediated inflammatory cascade. In the context of diabetic retinopathy, inhibition of Lp-PLA2 by SB-435495 has been shown to impact the vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathway, which is crucial for regulating vascular permeability.

Lp-PLA2 Signaling Pathway in Vascular Inflammation

AMPKα Activation Pathway

In human umbilical vein endothelial cells (HUVECs) exposed to oxidized LDL, SB-435495 has been observed to increase the expression and phosphorylation of AMP-activated protein kinase α (AMPKα), a key regulator of cellular energy homeostasis and endothelial function.[1][2]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are methodologies for key experiments involving SB-435495.

In Vitro Lp-PLA2 Inhibition Assay (Generalized Protocol)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against recombinant human Lp-PLA2.

Materials:

-

Recombinant human Lp-PLA2

-

This compound

-

Chromogenic or fluorogenic Lp-PLA2 substrate (e.g., 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine)

-

Assay Buffer (e.g., HEPES, CHAPS, EDTA, NaCl)

-

96-well microtiter plates

-

Spectrophotometer or fluorometer

Procedure:

-

Compound Preparation: Prepare a stock solution of SB-435495 in a suitable solvent (e.g., DMSO) and create a serial dilution to generate a range of concentrations.

-

Enzyme Preparation: Dilute recombinant human Lp-PLA2 in assay buffer to the desired working concentration.

-

Assay Reaction: a. Add a small volume of the diluted SB-435495 solutions to the wells of a 96-well plate. Include vehicle control (solvent only) and a positive control (no inhibitor). b. Add the diluted Lp-PLA2 enzyme to each well and incubate for a predetermined time at a controlled temperature (e.g., 37°C) to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the substrate solution to each well.

-

Data Acquisition: Monitor the change in absorbance or fluorescence over time using a plate reader.

-

Data Analysis: a. Calculate the rate of reaction for each inhibitor concentration. b. Normalize the reaction rates to the vehicle control (100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Model of Diabetic Retinopathy

This protocol outlines the methodology used to assess the in vivo efficacy of SB-435495 in a rat model of diabetic retinopathy.

Animal Model:

-

Male Brown Norway rats.

-

Diabetes is induced by a single intraperitoneal injection of streptozotocin (B1681764) (STZ). Blood glucose levels are monitored to confirm diabetes.

Treatment:

-

Diabetic rats are treated with SB-435495 (10 mg/kg) or vehicle control via daily intraperitoneal injections for a specified duration (e.g., 28 days).

Assessment of Blood-Retinal Barrier (BRB) Breakdown:

-

Evans Blue Assay: Evans blue dye, which binds to albumin, is injected intravenously. After a circulation period, the retinas are dissected, and the amount of extravasated dye is quantified spectrophotometrically.

-

Fluorescein (B123965) Angiography: Sodium fluorescein is injected intravenously, and the retinal vasculature is imaged to visualize leakage.

Selectivity and Pharmacokinetics

Conclusion

This compound is a highly potent inhibitor of Lp-PLA2 with demonstrated in vivo efficacy in a preclinical model of diabetic retinopathy. Its mechanism of action involves the modulation of the Lp-PLA2/LPC/VEGFR2 signaling axis and the activation of the AMPKα pathway. While the foundational pharmacological data are robust, further studies are warranted to fully characterize its selectivity, pharmacokinetic profile, and clinical potential. This guide provides a solid framework for researchers and drug development professionals to build upon in their future investigations of SB-435495 and other Lp-PLA2 inhibitors.

References

SB-435495 Ditartrate: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-435495 ditartrate is a potent and selective, orally active inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the progression of atherosclerosis and other inflammatory conditions. This technical guide provides an in-depth overview of the target specificity and selectivity of SB-435495, compiling available quantitative data, detailing experimental methodologies for its characterization, and illustrating its mechanism of action through signaling pathway and experimental workflow diagrams.

Core Target and Mechanism of Action

The primary molecular target of SB-435495 is lipoprotein-associated phospholipase A2 (Lp-PLA2) , also known as platelet-activating factor acetylhydrolase (PAF-AH).[1] SB-435495 acts as a reversible and non-covalent inhibitor of this enzyme.[2][3]

Lp-PLA2 is a calcium-independent serine lipase (B570770) that circulates in human plasma, primarily bound to low-density lipoprotein (LDL). It hydrolyzes oxidized phospholipids (B1166683) on LDL particles, producing pro-inflammatory mediators such as lysophosphatidylcholine (B164491) (lyso-PC) and oxidized fatty acids. These products contribute to the development of atherosclerotic plaques by promoting inflammation, monocyte recruitment, and foam cell formation. By inhibiting Lp-PLA2, SB-435495 blocks the generation of these pro-inflammatory molecules, thereby representing a therapeutic strategy for mitigating vascular inflammation and atherosclerosis.

Quantitative Data: Potency and Selectivity

The inhibitory activity of SB-435495 is characterized by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The available data demonstrates high potency for its primary target, Lp-PLA2, and significantly lower activity against other enzymes, indicating a high degree of selectivity.

| Target Enzyme | IC50 | Notes |

| Lipoprotein-associated phospholipase A2 (Lp-PLA2) | 0.06 nM | Potent inhibition of the primary target.[2][3][4] |

| Cytochrome P450 3A4 (CYP450 3A4) | 10 µM | Off-target activity observed at a much higher concentration, indicating selectivity.[2][3] |

Experimental Protocols

The following is a detailed methodology for a common in vitro enzymatic assay used to determine the IC50 of Lp-PLA2 inhibitors like SB-435495.

In Vitro Enzymatic Assay for Lp-PLA2 Inhibition

This assay measures the enzymatic activity of Lp-PLA2 by monitoring the hydrolysis of a chromogenic substrate.

Materials:

-

Recombinant human Lp-PLA2

-

This compound (or other test inhibitors)

-

Substrate: 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine (MNP) or a similar chromogenic substrate

-

Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4)

-

Dimethyl sulfoxide (B87167) (DMSO) for compound dilution

-

96-well microtiter plates

-

Spectrophotometer capable of reading absorbance at a wavelength appropriate for the chosen substrate's chromophore (e.g., 405-412 nm for p-nitrophenol).

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination.

-

-

Assay Reaction:

-

Add a small volume (e.g., 1-2 µL) of the diluted inhibitor solutions to the wells of a 96-well plate.

-

Include control wells:

-

Vehicle control (100% activity): Add DMSO without the inhibitor.

-

Positive control (0% activity): A known potent inhibitor of Lp-PLA2 can be used.

-

Blank (no enzyme): Add assay buffer instead of the enzyme solution.

-

-

Add the diluted recombinant human Lp-PLA2 enzyme to each well (except the blank) and incubate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate solution to each well.

-

-

Data Acquisition:

-

Immediately begin monitoring the change in absorbance over time using a spectrophotometer. The rate of increase in absorbance is proportional to the Lp-PLA2 activity.

-

-

Data Analysis:

-

Calculate the rate of reaction (initial velocity) for each inhibitor concentration.

-

Normalize the reaction rates to the vehicle control (representing 100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathway of Lp-PLA2 Inhibition

Caption: Mechanism of Lp-PLA2 in atherosclerosis and its inhibition by SB-435495.

Experimental Workflow for IC50 Determination

References

In vitro characterization of SB-435495 ditartrate

An In-depth Technical Guide to the In Vitro Characterization of SB-435495 Ditartrate

Introduction

SB-435495 is a potent and selective, orally active, non-covalent inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][2] Lp-PLA2 is a calcium-independent serine lipase (B570770) that is primarily produced by inflammatory cells and circulates in the bloodstream mainly bound to low-density lipoprotein (LDL).[3] The enzyme plays a significant role in the pathophysiology of atherosclerosis by hydrolyzing oxidized phospholipids (B1166683) within LDL particles, which generates pro-inflammatory mediators such as lysophosphatidylcholine (B164491) (Lyso-PC) and oxidized free fatty acids.[3][4] These products contribute to vascular inflammation and the formation of atherosclerotic plaques.[3] Consequently, elevated Lp-PLA2 activity is recognized as an independent risk factor for cardiovascular diseases, making its inhibition a key therapeutic strategy.[3][5]

It is critical to distinguish SB-435495 from the similarly named compound SB-431542 . While SB-435495 is an inhibitor of Lp-PLA2, SB-431542 is a well-characterized and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5), and its relatives ALK4 and ALK7.[6][7][8][9][10] This guide will focus exclusively on the in vitro characterization of SB-435495 as an Lp-PLA2 inhibitor, based on available scientific literature.

Data Presentation: In Vitro Inhibitory Activity

The inhibitory potency of SB-435495 has been quantified against its primary target, Lp-PLA2, and other enzymes to assess its selectivity. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target Enzyme | Inhibitor | IC50 Value | Notes |

| Lipoprotein-associated phospholipase A2 (Lp-PLA2) | SB-435495 | 0.06 nM | Potent, reversible, and non-covalent inhibition.[2] |

| Cytochrome P450 3A4 (CYP3A4) | SB-435495 | 10 µM | Indicates selectivity for Lp-PLA2 over this key metabolic enzyme.[2] |

Signaling Pathway

Lp-PLA2 is a key enzyme in the inflammatory pathway associated with the development of atherosclerosis. It acts on oxidized low-density lipoprotein (oxLDL) within the arterial intima, catalyzing the hydrolysis of oxidized phospholipids to produce lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids (oxNEFA). These products promote an inflammatory response by inducing cytokine release and the recruitment and differentiation of monocytes into macrophages, which then uptake more oxLDL to become foam cells, a hallmark of atherosclerotic plaques. SB-435495 exerts its effect by directly inhibiting the enzymatic activity of Lp-PLA2, thereby blocking the production of these pro-inflammatory mediators.

Caption: Lp-PLA2 signaling pathway in atherosclerosis and the inhibitory action of SB-435495.

Experimental Protocols

In Vitro Lp-PLA2 Enzymatic Inhibition Assay (Fluorometric)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of SB-435495 against recombinant human Lp-PLA2 using a fluorometric assay. The principle is based on the enzymatic hydrolysis of a quenched fluorescent substrate, which results in an increase in fluorescence upon cleavage.

Materials and Reagents:

-

Recombinant Human Lp-PLA2 (rhLp-PLA2)

-

Fluorogenic Lp-PLA2 substrate (e.g., a quenched PED6 analog)

-

Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4)

-

This compound

-

DMSO (for compound dissolution)

-

Positive control inhibitor (e.g., Darapladib)

-

Black, flat-bottom 96-well microplates

-

Fluorescence plate reader with appropriate excitation/emission filters

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of SB-435495 in 100% DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a range of test concentrations (e.g., from 10 mM down to 10 pM).

-

Prepare a positive control (e.g., Darapladib) in a similar manner.

-

The final DMSO concentration in the assay wells should not exceed 1% to avoid affecting enzyme activity.

-

-

Reagent Preparation:

-

Enzyme Solution: Prepare a working solution of rhLp-PLA2 in assay buffer at twice the desired final concentration (2X). The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Substrate Solution: Prepare a working solution of the fluorogenic Lp-PLA2 substrate in assay buffer at twice the desired final concentration (2X). The concentration is typically near the substrate's Km value. Protect this solution from light.

-

-

Assay Protocol:

-

Add 50 µL of assay buffer to all wells of a 96-well plate.

-

Add 2 µL of the serially diluted SB-435495, positive control, or DMSO vehicle (for 100% activity control) to the appropriate wells.

-

Add 20 µL of assay buffer to "blank" (no enzyme) wells.

-

Add 20 µL of the 1X rhLp-PLA2 enzyme solution to all wells except the "blank" wells.

-

Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the 1X fluorogenic substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity (e.g., Ex/Em = 485/528 nm) kinetically over 30-60 minutes at 37°C, with readings taken every 1-2 minutes.

-

Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Calculate the percent inhibition for each concentration of SB-435495 using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_vehicle - Rate_blank))

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).

-

Experimental Workflow Visualization

The following diagram outlines the general workflow for determining the IC50 of an Lp-PLA2 inhibitor in vitro.

Caption: General workflow for the in vitro IC50 determination of SB-435495 against Lp-PLA2.

References

- 1. The discovery of SB-435495. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TGF-β signaling is required for multiple processes during Xenopus tail regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rndsystems.com [rndsystems.com]

- 10. SB 431542 |TGF-βRI (ALK5), ALK,ALK7 inhibitor | Hello Bio [hellobio.com]

SB-435495 Ditartrate: An In-depth Technical Guide on its Binding Affinity to Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SB-435495 is a potent, selective, and reversible non-covalent inhibitor of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2).[1][2][3] With a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range, SB-435495 represents a significant tool for researchers studying the role of Lp-PLA2 in cardiovascular diseases and other inflammatory conditions. This technical guide provides a comprehensive overview of the binding affinity of SB-435495 to Lp-PLA2, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.

Quantitative Binding Affinity Data

| Parameter | Value | Target Enzyme | Notes |

| IC50 | 0.06 nM | Recombinant Human Lp-PLA2 | This value indicates the concentration of SB-435495 required to inhibit 50% of the Lp-PLA2 enzymatic activity in vitro.[1][2][3] |

Mechanism of Action

SB-435495 functions as a reversible, non-covalent inhibitor of Lp-PLA2.[1][2][3] This means that it binds to the enzyme without forming a permanent covalent bond, and its inhibitory effect can be reversed. This characteristic is often desirable in drug development as it can lead to a more predictable pharmacokinetic and pharmacodynamic profile.

Experimental Protocols

The determination of the IC50 value for SB-435495's inhibition of Lp-PLA2 is typically performed using an in vitro enzymatic assay. The following protocol is a generalized method based on common practices for assessing Lp-PLA2 activity.

In Vitro Enzymatic Assay for Lp-PLA2 Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of SB-435495 against recombinant human Lp-PLA2.

Materials:

-

Recombinant human Lp-PLA2

-

SB-435495 ditartrate

-

Chromogenic or fluorogenic Lp-PLA2 substrate (e.g., 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine)

-

Assay Buffer (e.g., 100 mM HEPES, 150 mM NaCl, 1 mM CaCl2, pH 7.4)

-

Dimethyl sulfoxide (B87167) (DMSO) for compound dilution

-

96-well microplate

-

Spectrophotometer or fluorometer plate reader

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the stock solution to create a range of concentrations to be tested.

-

-

Enzyme Preparation:

-

Dilute the recombinant human Lp-PLA2 in the assay buffer to a predetermined optimal concentration.

-

-

Assay Reaction:

-

Add a small volume of the diluted SB-435495 solutions to the wells of the 96-well microplate. Include wells with DMSO only as a vehicle control (100% enzyme activity) and wells without enzyme as a background control.

-

Add the diluted Lp-PLA2 enzyme to each well (except the background control) and incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the Lp-PLA2 substrate to all wells.

-

-

Data Acquisition:

-

Immediately begin monitoring the change in absorbance or fluorescence at the appropriate wavelength using a plate reader.

-

Take readings at regular intervals for a defined period to determine the initial reaction velocity.

-

-

Data Analysis:

-

Subtract the background reading from all other readings.

-

Calculate the percentage of inhibition for each concentration of SB-435495 relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Experimental workflow for determining the IC50 of SB-435495.

Lp-PLA2 Signaling Pathway and Inhibition by SB-435495

Lp-PLA2 plays a critical role in the inflammatory processes associated with atherosclerosis. It is primarily associated with low-density lipoprotein (LDL) particles in the circulation. Within the arterial wall, oxidized LDL (oxLDL) serves as a substrate for Lp-PLA2. The enzyme hydrolyzes oxidized phospholipids (B1166683) in oxLDL, leading to the production of pro-inflammatory mediators, primarily lysophosphatidylcholine (B164491) (lyso-PC) and oxidized free fatty acids.

These mediators contribute to the progression of atherosclerosis through several mechanisms:

-

Monocyte recruitment: Lyso-PC is a chemoattractant for monocytes, promoting their migration into the arterial intima.

-

Endothelial dysfunction: These products can impair endothelial function, reducing the production of nitric oxide (NO) and increasing the expression of adhesion molecules and endothelin-1 (B181129) (ET-1).

-

Foam cell formation: Macrophages in the intima take up oxLDL, transforming into foam cells, a hallmark of atherosclerotic plaques.

SB-435495, by inhibiting Lp-PLA2, blocks the production of these pro-inflammatory mediators, thereby attenuating the downstream inflammatory cascade. Research has shown that SB-435495 can increase the expression of AMP-activated protein kinase α (AMPKα) and its phosphorylated form, which are involved in cellular energy homeostasis and have protective effects on the endothelium.[1] This leads to increased cell viability, enhanced NO expression, and decreased ET-1 expression in endothelial cells exposed to oxLDL.[1]

Caption: Lp-PLA2 signaling in atherosclerosis and its inhibition by SB-435495.

References

The Cellular Effects of SB-435495 Ditartrate Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular effects of SB-435495 ditartrate, a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). The information presented herein is intended to support research and development efforts by providing detailed data, experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action

SB-435495 is a selective, reversible, and non-covalent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in vascular inflammation and atherosclerosis.[1][2] Its primary mechanism involves binding to Lp-PLA2, thereby preventing the hydrolysis of oxidized phospholipids (B1166683) on low-density lipoprotein (LDL) particles. This inhibition reduces the generation of pro-inflammatory mediators, such as lysophosphatidylcholine (B164491) (lyso-PC) and oxidized nonesterified fatty acids.[3]

Quantitative Data on SB-435495 Activity and Cellular Effects

The following tables summarize key quantitative data regarding the inhibitory potency of SB-435495 and its downstream cellular effects.

Table 1: Inhibitory Potency of SB-435495

| Parameter | Value | Species/System | Reference |

| IC50 (Lp-PLA2) | 0.06 nM | Recombinant Human | [1][2][4][5] |

| IC50 (CYP450 3A4) | 10 µM | Human | [1][2] |

Table 2: Cellular and In Vivo Effects of SB-435495 Treatment

| Effect | Model System | Treatment Details | Key Findings | Reference |

| Inhibition of Lp-PLA2 Protein Expression | oxLDL-exposed HUVECs | 5 µM; 24 h | Significantly inhibited Lp-PLA2 protein expression. | [1][2] |

| Increased Cell Viability | oxLDL-exposed HUVECs | 5 µM; 24-72 h | Significantly increased cell viability. | [1][2] |

| Increased Nitric Oxide (NO) Expression | oxLDL-exposed HUVECs | 5 µM; 24-72 h | Significantly increased NO expression. | [1][2] |

| Decreased Endothelin-1 (ET-1) Expression | oxLDL-exposed HUVECs | 5 µM; 24-72 h | Significantly decreased ET-1 expression. | [1][2] |

| Increased AMPKα and p-AMPKα Expression | oxLDL-exposed HUVECs | 5 µM; 24 h | Increased the expression levels of AMPKα and phosphorylated-AMPKα (T172). | [1][2] |

| Suppression of Blood-Retinal Barrier Breakdown | Streptozotocin-diabetic Brown Norway rats | 10 mg/kg; i.p.; daily for 28 days | Effectively suppressed blood-retinal barrier breakdown. | [1][2] |

| Inhibition of Plasma Lp-PLA2 | WHHL rabbit | 10 mg/kg; p.o.; once | Inhibited plasma Lp-PLA2. | [1][2] |

Signaling Pathways Modulated by SB-435495

The primary signaling pathway affected by SB-435495 is the Lp-PLA2-mediated inflammatory cascade. By inhibiting Lp-PLA2, SB-435495 prevents the generation of lyso-PC, which is known to induce the expression of various inflammatory genes. This action has downstream consequences on other key inflammatory signaling pathways, most notably the NF-κB pathway. Inhibition of Lp-PLA2 with darapladib (B1669826), a close structural analog of SB-435495, has been shown to reduce serum levels of hs-CRP and IL-6, and decrease the expression of MCP-1, VCAM-1, and TNF-α, all of which are downstream targets of NF-κB signaling.[6] Furthermore, darapladib has been demonstrated to attenuate the activation of the NLRP3 inflammasome, a key component of the innate immune response that is closely linked with NF-κB.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of SB-435495.

Lp-PLA2 Activity Assay (Colorimetric)

This protocol describes a method to determine the enzymatic activity of Lp-PLA2 and assess the inhibitory effect of compounds like SB-435495.

Principle: The assay utilizes a synthetic substrate that, when cleaved by Lp-PLA2, releases a chromogenic product. The rate of color development is directly proportional to the Lp-PLA2 activity.

Materials:

-

96-well microplate

-

Recombinant human Lp-PLA2

-

Lp-PLA2 substrate (e.g., 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine)

-

Assay Buffer (e.g., Tris-based buffer, pH 7.4)

-

SB-435495 or other test inhibitors

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of SB-435495 in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of SB-435495 in Assay Buffer to the desired final concentrations.

-

Dilute recombinant Lp-PLA2 in Assay Buffer to the working concentration.

-

Prepare the Lp-PLA2 substrate solution in Assay Buffer according to the manufacturer's instructions.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to all wells of the 96-well plate.

-

Add 10 µL of the SB-435495 dilutions or vehicle control to the appropriate wells.

-

Add 20 µL of the diluted Lp-PLA2 solution to all wells except for the blank (no enzyme) wells. Add 20 µL of Assay Buffer to the blank wells.

-

Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the Lp-PLA2 substrate solution to all wells.

-

Immediately begin measuring the absorbance at 405 nm in kinetic mode at 37°C, taking readings every 1-2 minutes for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA/min) for each well.

-

Subtract the rate of the blank wells from all other wells.

-

Plot the inhibitor concentration versus the percentage of Lp-PLA2 activity relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Intracellular Cytokine Staining for Flow Cytometry

This protocol details the steps for measuring the production of intracellular cytokines in response to a stimulus, and how SB-435495 treatment can modulate this response.

Principle: Cells are stimulated to produce cytokines in the presence of a protein transport inhibitor, which causes the cytokines to accumulate intracellularly. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against specific cytokines for analysis by flow cytometry.

Materials:

-

Cell culture medium (e.g., RPMI-1640)

-

Cell stimulant (e.g., Lipopolysaccharide (LPS) for monocytes/macrophages)

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

SB-435495

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., PBS containing saponin (B1150181) or mild detergent)

-

Fluorescently labeled antibodies for cell surface markers (e.g., CD14 for monocytes)

-

Fluorescently labeled antibodies for intracellular cytokines (e.g., anti-TNF-α, anti-IL-6)

-

Flow cytometer

Procedure:

-

Cell Preparation and Treatment:

-

Prepare a single-cell suspension of the desired cell type (e.g., peripheral blood mononuclear cells) at a concentration of 1x10^6 cells/mL in culture medium.

-

Pre-treat the cells with various concentrations of SB-435495 or vehicle control for a specified time (e.g., 1 hour).

-

-

Cell Stimulation:

-

Add the cell stimulant (e.g., LPS at 1 µg/mL) to the treated cells.

-

Include an unstimulated control.

-

Add the protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL).

-